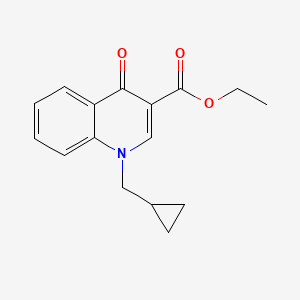![molecular formula C13H12F2N2O4S B15118832 methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15118832.png)
methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazine ring, a difluorophenyl group, and a carboxylate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and a suitable aldehyde or ketone.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzyl halide.
Esterification: The carboxylate ester can be formed through an esterification reaction involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(3,5-difluorophenyl)acetate: This compound shares the difluorophenyl group but lacks the thiadiazine ring, resulting in different chemical properties and reactivity.
Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate: This compound also contains the difluorophenyl group but has a hydroxy group instead of the thiadiazine ring, leading to different biological and chemical behavior.
Propiedades
Fórmula molecular |
C13H12F2N2O4S |
|---|---|
Peso molecular |
330.31 g/mol |
Nombre IUPAC |
methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C13H12F2N2O4S/c1-8-12(13(18)21-2)7-17(22(19,20)16-8)6-9-3-10(14)5-11(15)4-9/h3-5,7H,6H2,1-2H3 |
Clave InChI |
KDSBEYZHTSRQJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NS(=O)(=O)N(C=C1C(=O)OC)CC2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methylphenyl)methyl]-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide](/img/structure/B15118749.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B15118755.png)
![N-ethyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B15118763.png)
![4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B15118774.png)
![3-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B15118776.png)
![N-(4-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide](/img/structure/B15118783.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B15118787.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15118793.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone](/img/structure/B15118807.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline](/img/structure/B15118831.png)

![methyl (2S)-2-[(4-methoxy-1H-indol-2-yl)formamido]-4-methylpentanoate](/img/structure/B15118836.png)
![9-(2-methoxyethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B15118844.png)
![4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B15118845.png)
